4,5-DIBROMO-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-THIOPHENECARBOXAMIDE
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Overview
Description
4,5-DIBROMO-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-THIOPHENECARBOXAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes bromine atoms, a quinazolinyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-DIBROMO-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions: 4,5-DIBROMO-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-DIBROMO-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-THIOPHENECARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4,5-DIBROMO-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The quinazolinyl group is known to interact with nucleotide-binding sites, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. These interactions disrupt normal cellular processes, contributing to the compound’s biological activity .
Comparison with Similar Compounds
- 2-{[3-(4-BROMOPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE
- 2-{[3-(4-BROMOPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE
Uniqueness: 4,5-DIBROMO-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-THIOPHENECARBOXAMIDE stands out due to its unique combination of bromine atoms, quinazolinyl group, and thiophene ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4,5-dibromo-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Br2N3O2S2/c14-7-5-9(22-10(7)15)11(19)17-18-12(20)6-3-1-2-4-8(6)16-13(18)21/h1-5H,(H,16,21)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHDYFGMPCFKTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)C3=CC(=C(S3)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Br2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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